molecular formula C20H24N6O4 B2928329 (2-Methyl-2H-indazol-5-yl)methanamine hemioxalate CAS No. 2055841-17-1

(2-Methyl-2H-indazol-5-yl)methanamine hemioxalate

Cat. No. B2928329
M. Wt: 412.45
InChI Key: WTVUUKVAZXHVTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Methyl-2H-indazol-5-yl)methanamine hemioxalate” is a chemical compound with the molecular formula C11H13N3O4 . It has a molecular weight of 251.24 . This compound is also known as "2H-Indazole-5-methanamine, 2-methyl-, ethanedioate (2:1)" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Methyl-2H-indazol-5-yl)methanamine hemioxalate” are not explicitly mentioned in the search results. The molecular weight of the compound is 251.24 .

Scientific Research Applications

Antimicrobial Activities

One area of application is in the development of antimicrobial agents. The synthesis of quinoline derivatives carrying a 1,2,3-triazole moiety has shown moderate to very good antibacterial and antifungal activities. This suggests the potential for compounds related to "(2-Methyl-2H-indazol-5-yl)methanamine hemioxalate" in treating infections caused by pathogenic strains (Thomas, Adhikari, & Shetty, 2010).

Neuropharmacological Profile

Another significant application is found in neuropharmacology. Compounds structurally similar to "(2-Methyl-2H-indazol-5-yl)methanamine hemioxalate" have been evaluated for their potential as 5-HT2C receptor agonists. For instance, YM348 demonstrated high affinity for cloned human 5-HT(2C) receptors and induced penile erections and hypolocomotion in rats, highlighting its potential in treating disorders related to serotonin dysregulation (Kimura et al., 2004).

Anticancer Activity

The search for novel anticancer agents has led to the exploration of indazole and indole derivatives as potential inhibitors of monoamine oxidase B (MAO-B), an enzyme associated with neurological disorders. These compounds, including those with a methanimine spacer, have shown to be highly potent and selective MAO-B inhibitors, presenting a new avenue for cancer treatment strategies (Tzvetkov et al., 2014).

Synthetic Methodologies

Furthermore, the development of new synthetic methodologies for creating these compounds is of paramount importance. The asymmetric synthesis of 2-(1-aminoalkyl) piperidines, for example, provides valuable insights into the structural requirements for bioactivity, offering a framework for the design of future therapeutic agents (Froelich et al., 1996).

properties

IUPAC Name

(2-methylindazol-5-yl)methanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H11N3.C2H2O4/c2*1-12-6-8-4-7(5-10)2-3-9(8)11-12;3-1(4)2(5)6/h2*2-4,6H,5,10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVUUKVAZXHVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)CN.CN1C=C2C=C(C=CC2=N1)CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-2H-indazol-5-yl)methanamine hemioxalate

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